

Spectroscopic data of 1-Cyclobutylethanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Cyclobutylethanol

Cat. No.: B024324

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **1-Cyclobutylethanol**

Introduction

1-Cyclobutylethanol ($C_6H_{12}O$, MW: 100.16 g/mol) is a secondary alcohol featuring a cyclobutane ring attached to an ethanol backbone.^[1] The structural elucidation and purity assessment of such molecules are fundamental in research and development, particularly in fields like fine chemical synthesis and drug discovery. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical toolkit for unambiguously determining molecular structure.

This guide offers an in-depth analysis of the spectroscopic data for **1-Cyclobutylethanol**. It is designed for researchers and scientists, providing not only the spectral data but also the underlying principles and experimental considerations from a field-proven perspective. The methodologies described herein are structured to be self-validating, ensuring technical accuracy and reliability.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For **1-Cyclobutylethanol**, both 1H and ^{13}C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Expertise & Experience: Interpreting the Predicted Spectrum

The structure of **1-Cyclobutylethanol** suggests five distinct proton signals. The puckered, non-planar conformation of the cyclobutane ring leads to complex splitting patterns for its protons.

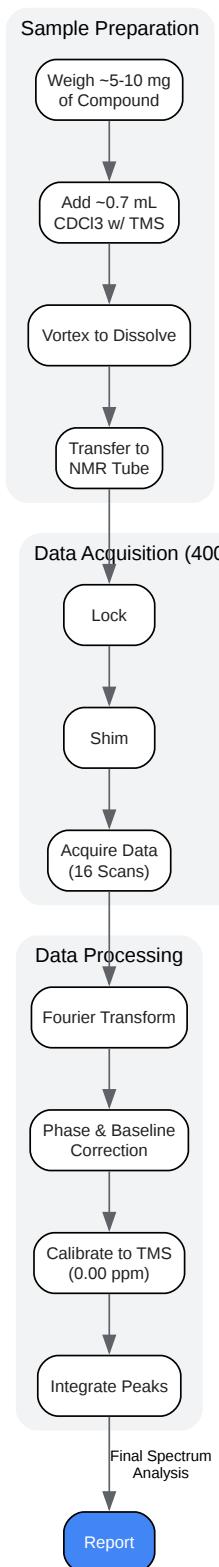
[2] The hydroxyl (-OH) proton is often a broad singlet, and its chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding.[3] The protons on the cyclobutane ring adjacent to the alcohol-bearing carbon (C β) will be diastereotopic, leading to different chemical shifts and complex multiplets.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Assigned Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH ₃ (Methyl)	~ 1.20	Doublet	~ 6.5	3H
-OH (Hydroxyl)	1.5 - 2.5 (variable)	Broad Singlet	-	1H
Cyclobutane H's (Cy, C δ)	1.70 - 2.10	Multiplet	-	4H
Cyclobutane H (C β)	~ 2.25	Multiplet	-	1H

| -CH(OH)- (Methine) | ~ 3.55 | Multiplet | - | 1H |

Note: These are predicted values based on established chemical shift ranges for alcohols and cyclobutane derivatives.[2][4]


Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol involves ensuring the system is optimized and the correct parameters are chosen for the specific molecule.

- Sample Preparation: Dissolve ~5-10 mg of **1-Cyclobutylethanol** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the CDCl_3 . Perform shimming to optimize the magnetic field homogeneity, aiming for a narrow TMS peak.
- Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse (' $zg30$ ').
 - Spectral Width (SW): 12-15 ppm, centered around 6 ppm.
 - Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.
 - Relaxation Delay (D1): 2 seconds. This is a pragmatic choice for qualitative analysis; for precise integration, D1 should be at least 5 times the longest T_1 of the protons.
 - Number of Scans (NS): 16 scans, co-added to improve the signal-to-noise ratio.
- Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Workflow for NMR Analysis

Diagram 1: General NMR Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon appears as a single line.

Expertise & Experience: Interpreting the Predicted Spectrum

Due to molecular symmetry, the two Cy carbons of the cyclobutane ring are equivalent, as are the two C β protons. Therefore, we expect to see five distinct signals in the ¹³C NMR spectrum. The carbon attached to the hydroxyl group (C α) is significantly deshielded and will appear furthest downfield.[4] The chemical shifts of the cyclobutane carbons are influenced by ring strain.[2]

Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Assigned Carbon	Predicted Chemical Shift (δ , ppm)
CH ₃ (Methyl)	~ 23.5
Cy (Cyclobutane)	~ 18.0
C δ (Cyclobutane)	~ 25.0
C β (Cyclobutane)	~ 45.0

| C α (-CH(OH)-) | ~ 74.0 |

Note: These are predicted values based on established chemical shift ranges and substituent effects.[2][4]

Experimental Protocol: ¹³C NMR Acquisition

- Sample and Setup: The same sample and spectrometer setup from the ¹H NMR experiment can be used.
- Acquisition Parameters:
 - Pulse Sequence: Standard proton-decoupled pulse program (e.g., 'zgpg30').

- Spectral Width (SW): ~220 ppm, covering the range from 0 to 220 ppm.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2 seconds.
- Number of Scans (NS): A higher number of scans is necessary due to the low natural abundance of ^{13}C . Typically 512 to 1024 scans are required for a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform with an exponential line broadening of ~1 Hz, followed by phase and baseline correction. Calibrate the spectrum using the central peak of the CDCl_3 triplet at 77.16 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[5]

Expertise & Experience: Interpreting the Spectrum

For an alcohol like **1-Cyclobutylethanol**, two features are of primary diagnostic importance:

- O-H Stretch: A strong and characteristically broad absorption band in the region of 3600-3300 cm^{-1} , resulting from intermolecular hydrogen bonding.[3][4]
- C-O Stretch: A strong absorption in the fingerprint region. For secondary alcohols, this peak is typically found between 1150 and 1075 cm^{-1} .[6] The spectrum will also show C-H stretching absorptions just below 3000 cm^{-1} for the sp^3 hybridized carbons.

Key IR Absorption Data

Vibrational Mode	Typical Frequency Range (cm^{-1})	Expected Appearance for 1-Cyclobutylethanol
O-H Stretch (H-bonded)	3600 - 3300	Strong, Broad
C(sp^3)-H Stretch	3000 - 2850	Strong, Sharp

| C-O Stretch (Secondary Alcohol) | 1150 - 1075 | Strong |

Data sourced from NIST and general spectroscopic principles.[\[1\]](#)[\[4\]](#)[\[6\]](#)

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, convenient method that requires minimal sample preparation.

- Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal). Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount (a single drop or a few crystals) of **1-Cyclobutylethanol** directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400 \text{ cm}^{-1}$.
- Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

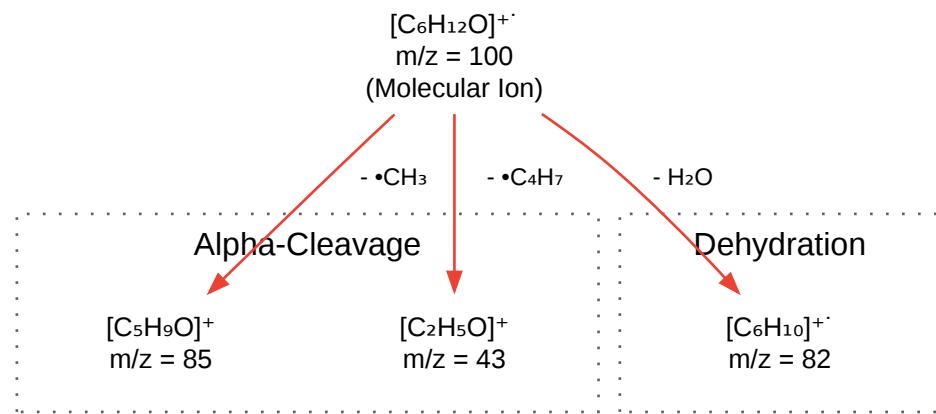
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and insights into the molecular structure.

Expertise & Experience: Fragmentation Analysis

For secondary alcohols, two primary fragmentation pathways under Electron Ionization (EI) are dehydration and alpha-cleavage.[\[4\]](#)

- Molecular Ion (M^{+}): The parent molecule with one electron removed. For **1-Cyclobutylethanol**, this would be at $m/z = 100$.
- Dehydration ($[M\text{-H}_2\text{O}]^{+}$): Loss of a water molecule is a very common fragmentation for alcohols, leading to an alkene radical cation.[\[7\]](#) This would result in a peak at $m/z = 82$.

- Alpha-Cleavage: The bond between the carbinol carbon ($\text{C}\alpha$) and an adjacent carbon is cleaved.
 - Loss of Methyl Radical ($[\text{M-CH}_3]^+$): Cleavage of the $\text{C}\alpha$ -methyl bond results in a resonance-stabilized cation at $m/z = 85$.
 - Loss of Cyclobutyl Radical ($[\text{M-C}_4\text{H}_7]^+$): Cleavage of the $\text{C}\alpha$ -cyclobutyl bond results in a fragment at $m/z = 43$.


Predicted Key Mass Fragments (EI)

m/z	Identity	Pathway
100	$[\text{C}_6\text{H}_{12}\text{O}]^{+}$	Molecular Ion (M^{+})
85	$[\text{M-CH}_3]^+$	Alpha-Cleavage
82	$[\text{M-H}_2\text{O}]^{+}$	Dehydration
57	$[\text{C}_4\text{H}_9]^+$	Cyclobutyl cation fragment

| 43 | $[\text{CH}_3\text{CH=OH}]^+$ | Alpha-Cleavage |

Mass Spectrometry Fragmentation Pathway

Diagram 2: Predicted EI-MS Fragmentation of 1-Cyclobutylethanol

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways for **1-Cyclobutylethanol** in EI-MS.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like **1-Cyclobutylethanol**, as it separates the analyte from impurities before it enters the mass spectrometer.

- Sample Preparation: Prepare a dilute solution of **1-Cyclobutylethanol** (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
- GC Parameters:
 - Injector: Split/splitless injector at 250 °C. Inject 1 μ L.
 - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Parameters:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Analyzer: Quadrupole.
 - Scan Range: m/z 40 - 200.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of **1-Cyclobutylethanol**. ^1H and ^{13}C NMR confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of the key hydroxyl functional group. Finally, mass spectrometry confirms the molecular weight and provides structural information

through predictable fragmentation patterns. This multi-technique approach ensures the highest degree of confidence in the structural assignment and purity assessment for researchers in chemical and pharmaceutical development.

References

- National Institute of Standards and Technology. (n.d.). **1-Cyclobutylethanol**. NIST Chemistry WebBook.
- Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online.
- Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols. Organic Chemistry Class Notes.
- Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.
- Royal Society of Chemistry. (2021). Supporting Information.
- PubChem. (n.d.). 1-Cyclobutylethan-1-ol. National Center for Biotechnology Information.
- Wade, L. G. (n.d.). Spectroscopy of Alcohols and Phenols. In *Organic Chemistry: A Tenth Edition*.
- LibreTexts Chemistry. (2020, May 30). 13.4: Spectroscopy of Alcohols.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Cyclobutylethanol [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. compoundchem.com [compoundchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. [fiveable.me](#) [fiveable.me]
- To cite this document: BenchChem. [Spectroscopic data of 1-Cyclobutylethanol (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b024324#spectroscopic-data-of-1-cyclobutylethanol-nmr-ir-ms\]](https://www.benchchem.com/product/b024324#spectroscopic-data-of-1-cyclobutylethanol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com